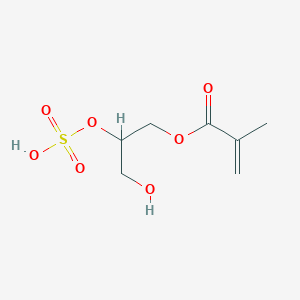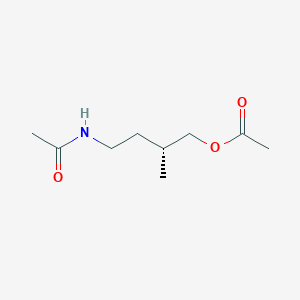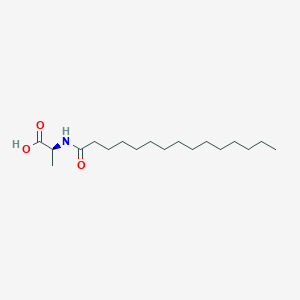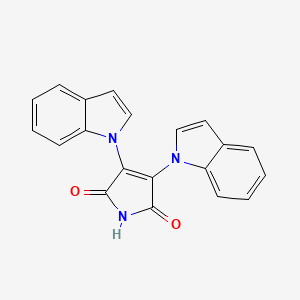![molecular formula C17H18O3 B14240599 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene CAS No. 354803-28-4](/img/structure/B14240599.png)
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, characterized by the presence of methoxy groups and a methoxyphenyl ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 3-methoxybenzaldehyde.
Reaction: The key reaction is a Wittig reaction, where the 3-methoxybenzaldehyde is converted to a 3-methoxyphenyl ethenyl group using a phosphonium ylide.
Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in oxidative stress or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxybenzene: Lacks the methoxyphenyl ethenyl substituent.
1,4-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring.
3,3’,5-Trimethoxybibenzyl: Contains additional methoxy groups and a different substitution pattern.
Uniqueness
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
354803-28-4 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-4-5-13(9-15)7-8-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
Clé InChI |
KSQJLLZIZMKQGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)




![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
